molecular formula C14H16N4OS B294204 3-Tert-butyl-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Tert-butyl-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294204
M. Wt: 288.37 g/mol
InChI Key: VILWLVMGFHJZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butyl-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazolothiadiazoles and has been extensively studied for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole varies depending on its application. In anti-cancer studies, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. In anti-inflammatory studies, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In anti-microbial studies, it has been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
3-Tert-butyl-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects depending on its application. In anti-cancer studies, this compound has been shown to reduce tumor growth in animal models. In anti-inflammatory studies, it has been shown to reduce inflammation in animal models. In anti-microbial studies, it has been shown to have bacteriostatic or bactericidal effects depending on the concentration used.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Tert-butyl-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its unique properties and potential applications. This compound has been extensively studied, and its synthesis method is well-established. However, one of the limitations of using this compound in lab experiments is its potential toxicity and the need for proper safety measures.

Future Directions

There are several future directions for the study of 3-Tert-butyl-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the study of its potential as a drug delivery system. Another potential direction is the study of its potential as a sensor for detecting various analytes. Additionally, further studies can be conducted to explore its potential applications in agriculture, material science, and other fields.
In conclusion, 3-Tert-butyl-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Its synthesis method is well-established, and it has been extensively studied for its potential as an anti-cancer agent, anti-inflammatory agent, anti-microbial agent, corrosion inhibitor, plant growth regulator, and pesticide. Further studies can be conducted to explore its potential as a drug delivery system, sensor, and in other fields.

Synthesis Methods

The synthesis of 3-Tert-butyl-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methoxyphenyl hydrazine with 4,5-dihydro-1,2,4-triazole-3-thione in the presence of tert-butyl chloroacetate and triethylamine. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide at a temperature of 60-70°C. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

3-Tert-butyl-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In material science, it has been studied for its potential as a corrosion inhibitor and as a dye for solar cells. In agriculture, it has been studied for its potential as a plant growth regulator and as a pesticide.

properties

Molecular Formula

C14H16N4OS

Molecular Weight

288.37 g/mol

IUPAC Name

3-tert-butyl-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H16N4OS/c1-14(2,3)12-15-16-13-18(12)17-11(20-13)9-5-7-10(19-4)8-6-9/h5-8H,1-4H3

InChI Key

VILWLVMGFHJZFO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN=C2N1N=C(S2)C3=CC=C(C=C3)OC

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(S2)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.